molecular formula C10H24Cl2N2 B6182714 N-methyl-N-(2-methylbutyl)pyrrolidin-3-amine dihydrochloride CAS No. 2613388-97-7

N-methyl-N-(2-methylbutyl)pyrrolidin-3-amine dihydrochloride

Cat. No.: B6182714
CAS No.: 2613388-97-7
M. Wt: 243.21 g/mol
InChI Key: UIKSCIBLWRBXID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-N-(2-methylbutyl)pyrrolidin-3-amine dihydrochloride is a pyrrolidine derivative featuring a tertiary amine structure with methyl and 2-methylbutyl substituents on the nitrogen atom. The dihydrochloride salt enhances its aqueous solubility and stability, making it suitable for pharmacological research and industrial applications. Pyrrolidine derivatives are widely studied for their bioactivity, particularly in neuropharmacology and antimicrobial contexts.

Properties

CAS No.

2613388-97-7

Molecular Formula

C10H24Cl2N2

Molecular Weight

243.21 g/mol

IUPAC Name

N-methyl-N-(2-methylbutyl)pyrrolidin-3-amine;dihydrochloride

InChI

InChI=1S/C10H22N2.2ClH/c1-4-9(2)8-12(3)10-5-6-11-7-10;;/h9-11H,4-8H2,1-3H3;2*1H

InChI Key

UIKSCIBLWRBXID-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CN(C)C1CCNC1.Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2-methylbutyl)pyrrolidin-3-amine dihydrochloride typically involves the alkylation of pyrrolidine with N-methyl-N-(2-methylbutyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2-methylbutyl)pyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-N-(2-methylbutyl)pyrrolidin-3-amine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-N-(2-methylbutyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Key Features

The compound is compared to related pyrrolidine derivatives, focusing on substituent effects and biological activities:

Table 1: Structural and Functional Comparison
Compound Name Substituents Salt Form Key Applications/Bioactivity Notable Features Reference
N-Methyl-N-(2-methylbutyl)pyrrolidin-3-amine dihydrochloride N-methyl, N-(2-methylbutyl) Dihydrochloride Potential neuropharmacological agents Enhanced lipophilicity, dihydrochloride improves solubility [Inferred]
(R)-N,N-Dimethylpyrrolidin-3-amine dihydrochloride N,N-dimethyl Dihydrochloride MAO-B inhibition (IC₅₀: 45 nM) Chiral center critical for enantioselectivity
N,N-Dimethyl-2-(pyrrolidin-3-yloxy)ethanamine dihydrochloride Ether-linked pyrrolidine Dihydrochloride Anticancer, antimicrobial Ether linkage may enhance metabolic stability
1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride Cyclopropylmethyl Dihydrochloride Kinase inhibition, neuroprotection Rigid cyclopropyl group affects binding affinity
N-Methylpyrrolidine N-methyl Free base Limited medicinal use Lacks complex substituents; low bioactivity

Research Findings and Data Gaps

Available Data

  • Salt-Dependent Solubility: Dihydrochloride forms of related compounds (e.g., 5-[(dimethylamino)methyl]pyridin-2-amine) show solubility >50 mg/mL in water, a trait critical for formulation .

Unresolved Questions

  • Target Specificity: No published data exists on the compound’s affinity for specific receptors (e.g., serotonin, dopamine).
  • Metabolic Stability : The impact of the 2-methylbutyl group on cytochrome P450 metabolism remains unstudied.
  • Toxicity Profile : Preliminary safety assessments are lacking, though dihydrochloride salts generally exhibit low acute toxicity in analogs .

Biological Activity

N-methyl-N-(2-methylbutyl)pyrrolidin-3-amine dihydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H22N2C_{10}H_{22}N_{2} and a molecular weight of 170.30 g/mol. The compound features a pyrrolidine ring substituted with a methyl group and a 2-methylbutyl group, enhancing its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound is known to modulate the activity of these targets, which can lead to diverse biological effects. Specific pathways involved depend on the nature of the target and the biological context in which the compound is applied.

1. Neuroscience Applications

This compound has been investigated for its potential role in treating neurological disorders. Its structural characteristics make it a candidate for exploring new therapeutic agents aimed at modulating neurotransmitter systems.

3. Enzyme Inhibition

The compound is utilized in studies focused on enzyme inhibition. Its ability to interact with specific enzymes may provide insights into new mechanisms for controlling enzymatic activity, particularly in metabolic pathways relevant to disease states.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Properties
N-MethylpyrrolidinePyrrolidine ring with methyl substitutionBasic amine; potential as a solvent
N-Ethyl-N-(2-methylbutyl)pyrrolidin-3-amineEthyl group instead of methylDifferent alkyl chain alters solubility
1-Methyl-N-pentylpyrrolidinePentyl substitution on nitrogenLonger alkyl chain may enhance lipophilicity
N-Methyl-N-(isobutyl)pyrrolidin-3-amineIsobutyl group attachedPotentially different receptor interaction

This table illustrates how variations in alkyl chain length and branching can significantly affect physical properties and biological activities, making this compound unique among its peers.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrrolidine derivatives, providing context for understanding this compound:

  • Antimicrobial Studies : Research on similar compounds indicated promising antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents from this class of compounds .
  • Neurological Research : Investigations into related compounds have suggested possible applications in treating conditions like anxiety and depression by modulating neurotransmitter systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.